molecular formula C26H34N4O12S2Zn B10799495 Zinc carbobenzoxy-beta-alanyltaurinate CAS No. 648922-41-2

Zinc carbobenzoxy-beta-alanyltaurinate

Cat. No.: B10799495
CAS No.: 648922-41-2
M. Wt: 724.1 g/mol
InChI Key: BUDABWMEOIGHJW-UHFFFAOYSA-L
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Description

Tauroxicum is a non-toxic, non-antimicrobial agent formulated by COBAT to reduce fatigue and improve quality of life

Chemical Reactions Analysis

Tauroxicum undergoes various chemical reactions, including:

    Oxidation: Tauroxicum can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: Tauroxicum can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tauroxicum has a wide range of scientific research applications:

Mechanism of Action

Tauroxicum exerts its effects by modulating the immune system. It stimulates an underactive immune system and calms an overactive one, resulting in a more effective immune response and decreased fatigue. The mechanism involves the modulation of cytokines, which are signaling molecules that regulate immune responses .

Comparison with Similar Compounds

Tauroxicum is unique in its dual role as a non-toxic, non-antimicrobial agent and an immune modulator. Similar compounds include:

Properties

CAS No.

648922-41-2

Molecular Formula

C26H34N4O12S2Zn

Molecular Weight

724.1 g/mol

IUPAC Name

zinc;2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethanesulfonate

InChI

InChI=1S/2C13H18N2O6S.Zn/c2*16-12(14-8-9-22(18,19)20)6-7-15-13(17)21-10-11-4-2-1-3-5-11;/h2*1-5H,6-10H2,(H,14,16)(H,15,17)(H,18,19,20);/q;;+2/p-2

InChI Key

BUDABWMEOIGHJW-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCS(=O)(=O)[O-].C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCS(=O)(=O)[O-].[Zn+2]

Origin of Product

United States

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